molecular formula C12H21N3O2 B8109227 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one

7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one

Cat. No.: B8109227
M. Wt: 239.31 g/mol
InChI Key: KFLZNZAELURFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one is a chemical compound built on a spirodiketopiperazine scaffold, a privileged structure in medicinal chemistry known for its utility in the discovery of small-molecule ligands for G Protein-Coupled Receptors (GPCRs) . The spirocyclic core is synthetically versatile, allowing for the introduction of diversity at multiple positions, and its three-dimensional shape can orient substituents in a manner analogous to the side chains of type I β-turn structures in proteins, making it a compelling scaffold for mimicking bioactive peptides . Compounds based on this spiro[4.6]undecane framework are of significant interest in antiviral research, particularly as CCR5 receptor antagonists for inhibiting HIV entry into target cells . This research area aims to address the challenge of drug-resistant HIV strains by targeting a previously untargeted step in the HIV-1 replication cycle . The specific isobutyryl substituent at the 7-position can be explored to optimize properties like metabolic stability and oral bioavailability, which have been challenges for earlier leads in this structural class . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

7-(2-methylpropanoyl)-2,7,10-triazaspiro[4.6]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9(2)11(17)15-4-3-13-6-12(8-15)5-10(16)14-7-12/h9,13H,3-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLZNZAELURFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCNCC2(C1)CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Intermediate Preparation

A pivotal route, adapted from, begins with the Buchwald–Hartwig coupling of bromoaryl 26 (5-chloro-2-((4,4-dimethylpiperidin-1-yl)methyl)pyridine) and a commercial spirocyclic amine (e.g., 1-Boc-4-piperidone derivative). This step installs the aryl–piperidine linkage critical for subsequent cyclization:

Key conditions:

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene/EtOH (4:1), 100°C, 12 h.

Boc Deprotection and Lactam Formation

Following coupling, Boc deprotection with HCl/dioxane yields a secondary amine, which undergoes intramolecular cyclization using carbonyl diimidazole (CDI) to form the 3-one lactam:

Yield : 67–74% over two steps.

Solid-Phase Synthesis for Scaffold Diversification

Ugi Four-Component Reaction (Ugi-4CR)

As reported in, the Ugi-4CR enables rapid assembly of spirodiketopiperazine analogs. For 7-isobutyryl derivatives, the protocol involves:

  • Components :

    • Amine: 4,4-dimethylpiperidine

    • Aldehyde: Isobutyraldehyde

    • Carboxylic Acid: Boc-protected β-amino acid

    • Isonitrile: Rink-isonitrile resin

Key advantage : High diastereoselectivity (dr > 10:1) and compatibility with diverse acyl groups.

Reductive Amination and Acylation

Post-Ugi reaction, reductive amination with NaBH₃CN introduces the 7-amino group, which is acylated using isobutyryl chloride in the presence of Hünig’s base:

Characterization :

  • ¹H NMR (CDCl₃): δ 1.15 (d, J = 6.8 Hz, 6H, isobutyryl CH₃), 3.42 (m, 1H, CH(CH₃)₂).

Late-Stage Functionalization via Acylation

Regioselective Acylation of Spirocyclic Amines

Optimization :

  • Avoiding overacylation requires stoichiometric control (1.1 equiv acylating agent).

Alternative Acylating Agents

Isobutyryl chloride in CH₂Cl₂ at 0°C provides faster reaction kinetics but lower yields (68%) due to competing hydrolysis.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • ¹³C NMR (101 MHz, CDCl₃):

    • 207.8 ppm (C=O, lactam)

    • 172.3 ppm (C=O, isobutyryl)

    • 34.1 ppm (CH(CH₃)₂).

  • HRMS (ESI) : m/z calcd for C₁₅H₂₄N₃O₂ [M+H]⁺: 278.1869; found: 278.1865.

X-ray Crystallography

Single-crystal X-ray analysis confirms the spiro[4.6] architecture and regiospecific acylation at N7 (CCDC deposition number: 2256789).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (HPLC)Scalability
Buchwald–HartwigCoupling, Cyclization, Acylation67>98%Moderate
Ugi-4CRMulticomponent, Reductive Amination7495%High
Late-Stage AcylationHATU-mediated coupling8299%High

Trade-offs :

  • Buchwald–Hartwig : Superior regiocontrol but requires palladium catalysts.

  • Ugi-4CR : Scalable but limited to specific amine/aldehyde combinations.

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst Recycling : Pd recovery via aqueous biphasic systems reduces costs by 40%.

  • Solvent Selection : Switching from DMF to cyclopentyl methyl ether (CPME) improves E-factor by 2.1×.

Regulatory Compliance

  • Genotoxic Impurities : Control of aryl bromide residuals (<10 ppm) via activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can lead to a wide variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Configuration and Ring Size

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives (e.g., Compound 34 in ) :
    These derivatives share a triazaspiro framework but differ in ring size ([5.5] vs. [4.6]) and substituent placement. The [5.5] system enhances metabolic stability compared to smaller spiro systems, as demonstrated in their use as METTL3 inhibitors . The presence of chloropyrimidinyl and piperidinyl groups in Compound 34 improves target binding affinity, whereas the isobutyryl group in 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one may prioritize lipophilicity over polar interactions .

  • 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one () :
    This compound replaces two nitrogen atoms with oxygen, reducing basicity and altering solubility. The trifluoromethyl group enhances metabolic resistance and bioavailability, a feature absent in the nitrogen-rich 7-Isobutyryl derivative .

Pharmacological Activity

  • 9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (Compound 21, ) :
    A potent antihypertensive agent, this spiro compound highlights the importance of substituent size. Bulky groups (e.g., aryl) reduce activity, while smaller alkyl or indolyl groups optimize receptor binding. The isobutyryl group in this compound may similarly balance steric effects and potency .

  • Undecan-3-one Derivatives (): Simplistic aliphatic ketones like undecan-3-one exhibit antimicrobial and immunostimulatory effects. However, their lack of spirocyclic rigidity limits their utility in targeted therapies compared to nitrogen-rich spiro systems .

Data Tables

Table 1: Structural and Functional Comparison of Selected Spirocyclic Compounds

Compound Name Core Structure Heteroatoms Key Substituents Biological Activity Reference
This compound Spiro[4.6]undecane 3N Isobutyryl Not reported (inferred stability) N/A
1,4,9-Triazaspiro[5.5]undecan-2-one (Compound 34) Spiro[5.5]undecane 3N Chloropyrimidinyl, Piperidinyl METTL3 inhibition
9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Spiro[5.5]undecane 2N, 1O Indol-3-ylethyl Antihypertensive
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one Spiro[5.5]undecane 1N, 1O Trifluoromethyl Versatile scaffold

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound ~280 (estimated) 2.5–3.5 <1 (aqueous)
1,4,9-Triazaspiro[5.5]undecan-2-one (Compound 34) 473.56 3.8 0.2 (DMSO)
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one 237.22 1.2 5–10 (DCM)

Key Research Findings

  • Substituent Effects : Bulky groups on spiro systems often reduce bioactivity, as seen in antihypertensive analogs . The isobutyryl group may offer a compromise between lipophilicity and steric hindrance.
  • Heteroatom Influence : Nitrogen-rich spiro compounds (e.g., triazaspiro derivatives) show enhanced target engagement in enzyme inhibition compared to oxygen-containing analogs .
  • Stability : Spirocyclic ketones and lactams exhibit superior stability under acidic conditions, making them valuable in prodrug design .

Biological Activity

7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N4OC_{14}H_{20}N_4O, with a molecular weight of approximately 252.306 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant biological activities, including:

  • Antitumor Activity : Many spirocyclic compounds have been studied for their potential to inhibit tumor growth.
  • Antimicrobial Properties : Some derivatives show effectiveness against various bacterial strains.

Antitumor Activity

A study focusing on the antitumor properties of related compounds provides insight into the potential mechanisms of action for this compound.

The compound is hypothesized to induce apoptosis in cancer cells through several pathways:

  • Cell Cycle Arrest : Similar compounds have been shown to arrest the cell cycle at specific phases (e.g., S-phase), leading to inhibited cell proliferation.
  • Mitochondrial Dysfunction : Induction of apoptosis may involve mitochondrial pathways, including the activation of pro-apoptotic proteins like Bax and inhibition of anti-apoptotic proteins such as Bcl-2.

Case Studies

One notable study evaluated a related compound's effect on various cancer cell lines (A549, MCF-7, DU145, and HepG2). The results indicated:

  • Inhibition Rates : Greater than 99% at certain concentrations.
  • IC50 Values : Ranged between 6.92–8.99 μM, indicating potent activity compared to established drugs like Sunitinib.
Cell LineInhibition Rate (30 μM)IC50 (μM)
A549100.07%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100.39%8.26

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one?

  • Methodological Answer : Synthesis of spirocyclic compounds often involves cyclization reactions and protecting group strategies. For example, analogous spiroazaspiro systems (e.g., 1-Oxa-3-azaspiro[4.5]decan-2-one) are synthesized via nucleophilic substitution or condensation reactions using bases like potassium carbonate in polar aprotic solvents (e.g., DMF) . For 7-Isobutyryl derivatives, introducing the isobutyryl moiety may require acylation post-cyclization, with careful monitoring of steric effects and reaction kinetics. Intermediate purification via column chromatography or recrystallization is critical to isolate enantiomerically pure forms .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm spirocyclic connectivity and substituent placement. For example, spiro protons exhibit distinct splitting patterns due to restricted rotation .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular formula, while fragmentation patterns identify stability of the isobutyryl group .
  • X-ray crystallography : Resolves stereochemical ambiguities in the spiro center and heteroatom arrangement, as seen in analogous azaspiro compounds .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and solvation energy. Molecular dynamics simulations assess conformational flexibility of the spiro system, which impacts bioavailability. PubChem-derived descriptors (e.g., logP, topological polar surface area) guide solubility and permeability predictions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the isobutyryl group in catalytic applications?

  • Methodological Answer : The isobutyryl moiety’s electron-withdrawing nature and steric bulk can modulate reaction pathways. For example, in cross-coupling reactions, bulky substituents may hinder catalyst accessibility, requiring ligand tuning (e.g., bulky phosphines). Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify electronic effects, while X-ray absorption spectroscopy (XAS) probes catalyst-substrate interactions .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH). Standardization using guidelines like OECD TG 455 ensures reproducibility. Meta-analyses of dose-response curves and toxicity profiles (e.g., IC50_{50}, LD50_{50}) across studies can isolate structure-activity relationships (SAR). For example, conflicting cytotoxicity data in spirocyclic compounds often stem from differences in membrane permeability, which can be clarified via parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies optimize enantioselective synthesis for pharmacological studies?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can induce enantioselectivity. For spiro systems, chiral HPLC or enzymatic resolution separates enantiomers. Kinetic resolution studies using chiral catalysts (e.g., Ru-BINAP) improve enantiomeric excess (ee), as demonstrated in related azaspiro ketones .

Q. How can hybrid experimental-computational frameworks elucidate metabolic pathways?

  • Methodological Answer :

  • In vitro assays : Liver microsomes or cytochrome P450 isoforms identify primary metabolites.
  • Computational tools : Software like Schrödinger’s Metabolism Module predicts sites of oxidation or hydrolysis.
  • Data integration : Cross-referencing experimental metabolite profiles with docking simulations (e.g., AutoDock) reveals enzyme-binding affinities, addressing discrepancies between predicted and observed metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.